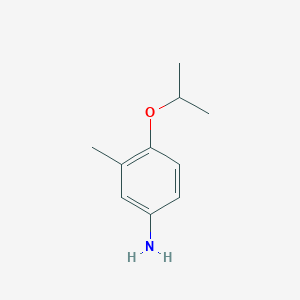
3-Methyl-4-(propan-2-yloxy)aniline
Übersicht
Beschreibung
3-Methyl-4-(propan-2-yloxy)aniline, also known as 3-MPA, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biomedical fields. It is a versatile compound with unique properties and a wide range of uses. 3-MPA has been used in the synthesis of various drugs, as a reactant in the production of polymers, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(propan-2-yloxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. It is also used in the production of polymers and in biochemical and physiological studies. 3-Methyl-4-(propan-2-yloxy)aniline has been used to study the effects of various drugs on the body, and to investigate the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(propan-2-yloxy)aniline is not fully understood. However, it is believed to interact with various receptors in the body, such as the γ-aminobutyric acid (GABA) receptor, to produce its effects. It is also believed to interact with other molecules, such as proteins and enzymes, to produce its effects.
Biochemische Und Physiologische Effekte
3-Methyl-4-(propan-2-yloxy)aniline has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and antifungal effects, as well as anti-cancer effects. It has also been shown to have neuroprotective effects, and to have an effect on the regulation of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-4-(propan-2-yloxy)aniline in lab experiments include its low cost, its wide range of applications, and its ability to interact with various receptors in the body. The limitations of using 3-Methyl-4-(propan-2-yloxy)aniline in lab experiments include its potential toxicity, its limited availability, and its potential for producing false results.
Zukünftige Richtungen
The future directions for 3-Methyl-4-(propan-2-yloxy)aniline include further research into its mechanism of action, its potential toxicity, and its effects on the body. Further research into the synthesis of 3-Methyl-4-(propan-2-yloxy)aniline and its use in the production of polymers is also needed. Additionally, further research into the potential therapeutic applications of 3-Methyl-4-(propan-2-yloxy)aniline is needed. Finally, research into the potential for 3-Methyl-4-(propan-2-yloxy)aniline to interact with other molecules and to produce false results is also needed.
Eigenschaften
IUPAC Name |
3-methyl-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUUMSZPWXHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



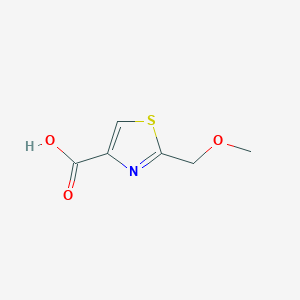
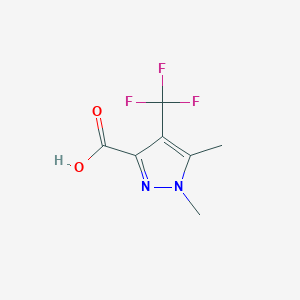
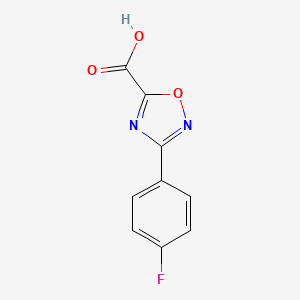
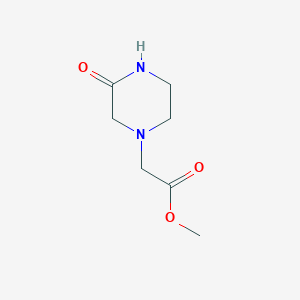
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
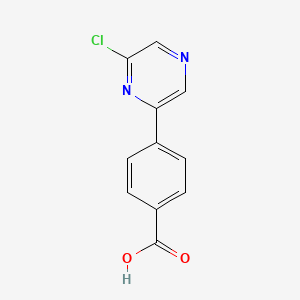
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
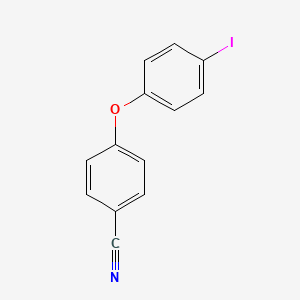
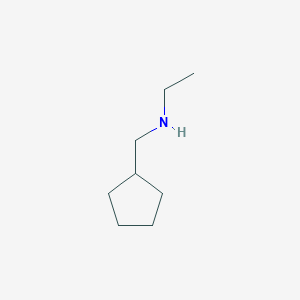
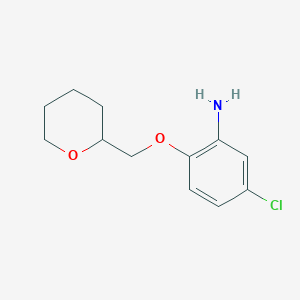
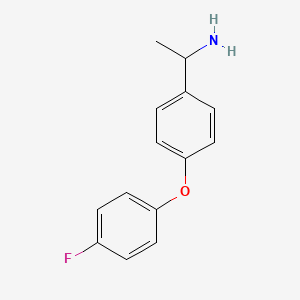
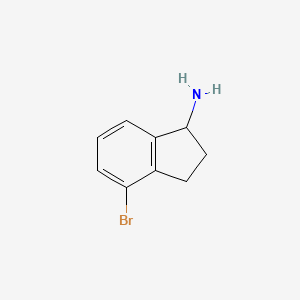
![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)